![molecular formula C16H15N3S B2540103 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine CAS No. 383146-33-6](/img/structure/B2540103.png)
2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C16H15N3S and a molecular weight of 281.38 g/mol.
Mécanisme D'action
Target of Action
The primary targets of 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine are protein kinases (PKs) and the enzyme EZH2 . PKs play a crucial role in cellular communication, and mutations in PKs can lead to oncogenesis . EZH2 is a histone-lysine N-methyltransferase enzyme, which is often associated with various types of cancer .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It acts as an inhibitor of PKs and EZH2 . By inhibiting these targets, the compound can disrupt the cellular communication pathways that are critical for the progression of cancer .
Biochemical Pathways
The compound affects the PI3K/Akt signaling pathway, which is often deregulated in a wide variety of tumors . By inhibiting PKs, the compound can disrupt this pathway, potentially leading to a decrease in cell proliferation and differentiation of cancer cells .
Pharmacokinetics
Similar thienopyrimidine derivatives have shown good pharmacokinetic parameters and high potency in inhibiting the pi3k pathway
Result of Action
The inhibition of PKs and EZH2 by this compound can lead to a variety of molecular and cellular effects. These include a decrease in cell proliferation and differentiation, which can slow the progression of cancer . Additionally, the compound can induce apoptosis of cancer cells in a concentration-dependent manner and inhibit their migration .
Analyse Biochimique
Biochemical Properties
Cellular Effects
The cellular effects of 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine are also not well-studied. Thienopyrimidines have been shown to have various biological activities, including anticancer effects . They can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. Thienopyrimidines have been shown to inhibit various enzymes and pathways, which could explain their anticancer effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the thiophene-2-carboxamides in the presence of a desiccant like calcium chloride and a solvent such as toluene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Applications De Recherche Scientifique
2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thieno[3,2-d]pyrimidine core with a phenyl and pyrrolidinyl substituent makes it particularly effective in certain biological applications, such as enzyme inhibition and anticancer activity .
Propriétés
IUPAC Name |
2-phenyl-4-pyrrolidin-1-ylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-2-6-12(7-3-1)15-17-13-8-11-20-14(13)16(18-15)19-9-4-5-10-19/h1-3,6-8,11H,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVUYGXICBQQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=C2SC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

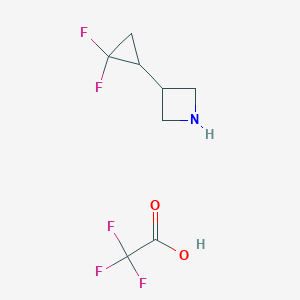
![2-(4-FLUOROPHENOXY)-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}ACETAMIDE](/img/structure/B2540026.png)
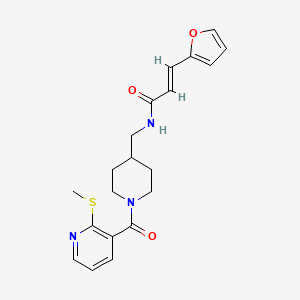
![[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2540030.png)

![(2-Ethoxypyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2540032.png)
![2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2540033.png)

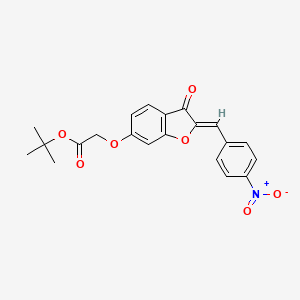
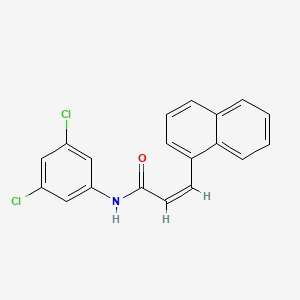
![3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/new.no-structure.jpg)
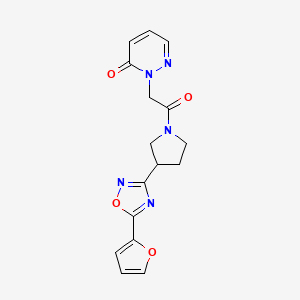
![N-(3,5-dimethylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2540042.png)
